![molecular formula C47H66N2O13 B231408 Rifamycin B diisobutylamide CAS No. 16784-05-7](/img/structure/B231408.png)
Rifamycin B diisobutylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rifamycin B diisobutylamide is a synthetic derivative of rifamycin B, a natural antibiotic produced by the bacterium Amycolatopsis mediterranei. It is a potent inhibitor of bacterial RNA polymerase, which makes it an effective antibiotic against a wide range of gram-positive and gram-negative bacteria. Rifamycin B diisobutylamide has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
Rifamycin B diisobutylamide inhibits bacterial RNA polymerase by binding to a specific site on the enzyme, which prevents the enzyme from synthesizing RNA. This inhibition of RNA synthesis leads to the death of bacterial cells. Rifamycin B diisobutylamide has a broad spectrum of activity against gram-positive and gram-negative bacteria, making it an effective antibiotic.
Biochemical and physiological effects:
Rifamycin B diisobutylamide has been shown to have a number of biochemical and physiological effects on bacterial cells. It inhibits the synthesis of RNA, which leads to the death of bacterial cells. It also disrupts the synthesis of proteins, which is essential for the survival of bacterial cells. Rifamycin B diisobutylamide has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rifamycin B diisobutylamide has several advantages for laboratory experiments. It is a potent inhibitor of bacterial RNA polymerase, which makes it an effective antibiotic against a wide range of bacteria. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. However, there are also some limitations to the use of rifamycin B diisobutylamide in laboratory experiments. It can be toxic to mammalian cells, which limits its use in studies involving animal models. It is also relatively expensive and difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on rifamycin B diisobutylamide. One area of research is the development of new antibiotics based on the structure of rifamycin B diisobutylamide. Another area of research is the development of new diagnostic tests for bacterial infections using rifamycin B diisobutylamide. Additionally, further studies are needed to investigate the potential use of rifamycin B diisobutylamide in the treatment of other bacterial infections, such as those caused by multidrug-resistant bacteria.
Métodos De Síntesis
Rifamycin B diisobutylamide is synthesized by modifying the chemical structure of rifamycin B. The synthesis involves the reaction of rifamycin B with isobutylamine and isobutyl chloroformate in the presence of a base catalyst. The resulting product is purified using chromatography techniques to obtain pure rifamycin B diisobutylamide.
Aplicaciones Científicas De Investigación
Rifamycin B diisobutylamide has been used extensively in scientific research for its ability to inhibit bacterial RNA polymerase. It has been used to study the transcriptional regulation of bacterial genes, the mechanism of action of other antibiotics, and the development of new antibiotics. Rifamycin B diisobutylamide has also been used in the development of diagnostic tests for bacterial infections.
Propiedades
Número CAS |
16784-05-7 |
---|---|
Nombre del producto |
Rifamycin B diisobutylamide |
Fórmula molecular |
C47H66N2O13 |
Peso molecular |
867 g/mol |
Nombre IUPAC |
[(9E,19E,21E)-27-[2-[bis(2-methylpropyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C47H66N2O13/c1-23(2)20-49(21-24(3)4)35(51)22-59-34-19-32-42(55)37-36(34)38-44(30(10)41(37)54)62-47(12,45(38)56)60-18-17-33(58-13)27(7)43(61-31(11)50)29(9)40(53)28(8)39(52)25(5)15-14-16-26(6)46(57)48-32/h14-19,23-25,27-29,33,39-40,43,52-55H,20-22H2,1-13H3,(H,48,57)/b15-14+,18-17+,26-16+ |
Clave InChI |
MKESTUWPTLCKOK-LPXJNVAJSA-N |
SMILES isomérico |
CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)\C |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.